molecular formula C23H15FN2OS3 B15016867 2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile

2-{[3-(4-Fluorophenyl)-3-oxopropyl]sulfanyl}-4,6-di(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B15016867
M. Wt: 450.6 g/mol
InChI Key: VDLXKVSCTIKIBI-UHFFFAOYSA-N
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Description

2-{[3-(4-FLUOROPHENYL)-3-OXOPROPYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of fluorophenyl, thiophene, and pyridine moieties

Preparation Methods

The synthesis of 2-{[3-(4-FLUOROPHENYL)-3-OXOPROPYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include:

Chemical Reactions Analysis

2-{[3-(4-FLUOROPHENYL)-3-OXOPROPYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of 2-{[3-(4-FLUOROPHENYL)-3-OXOPROPYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar compounds include other thiophene and pyridine derivatives, such as:

Compared to these compounds, 2-{[3-(4-FLUOROPHENYL)-3-OXOPROPYL]SULFANYL}-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to its combination of fluorophenyl, thiophene, and pyridine moieties, which may confer distinct biological and material properties.

Properties

Molecular Formula

C23H15FN2OS3

Molecular Weight

450.6 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C23H15FN2OS3/c24-16-7-5-15(6-8-16)20(27)9-12-30-23-18(14-25)17(21-3-1-10-28-21)13-19(26-23)22-4-2-11-29-22/h1-8,10-11,13H,9,12H2

InChI Key

VDLXKVSCTIKIBI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCCC(=O)C3=CC=C(C=C3)F)C4=CC=CS4

Origin of Product

United States

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